Dimethyl-D 6-amine hydrochloride

Description

Overview of Dimethyl-D6-amine Hydrochloride as a Research Material

Dimethyl-D6-amine hydrochloride, with the chemical formula (CD₃)₂NH·HCl, is the hydrochloride salt of deuterated dimethylamine (B145610). scbt.comsigmaaldrich.com It is a solid, hygroscopic substance with a melting point of 170-173 °C. lookchem.comchemicalbook.comsigmaaldrich.com The "D6" in its name signifies that all six hydrogen atoms on the two methyl groups have been replaced by deuterium (B1214612) atoms. scbt.com

The primary utility of Dimethyl-D6-amine hydrochloride in research stems from its nature as a deuterated compound. It serves as a precursor for the synthesis of more complex deuterated molecules. guidechem.comresearchgate.net For instance, it can be used to introduce a deuterated dimethylamino group into a target molecule. This is particularly useful in drug discovery and development, where the metabolic fate of a drug is often a critical factor. zeochem.com By selectively deuterating a drug candidate, researchers can potentially alter its metabolic profile, for example, by slowing down its rate of metabolism, which could lead to improved therapeutic efficacy. zeochem.com

In analytical chemistry, Dimethyl-D6-amine hydrochloride and the compounds derived from it are excellent internal standards for quantitative analysis by mass spectrometry. aptochem.comnih.gov For example, in the analysis of methamphetamine, a deuterated analog is used as an internal standard to ensure the accuracy of the results. nih.gov

Scope and Research Questions for Advanced Studies

The unique properties of Dimethyl-D6-amine hydrochloride open up several avenues for advanced research. Key research questions that can be addressed using this compound include:

Mechanistic Elucidation: How does the substitution of hydrogen with deuterium in the dimethylamino group affect the reaction mechanisms of various organic transformations? For example, in reactions where the dimethylamino group acts as a nucleophile or a directing group, studying the kinetic isotope effects can provide detailed insights into the transition state of the reaction. princeton.eduacs.org

Metabolic Pathway Analysis: What are the specific metabolic pathways of drugs and other xenobiotics containing a dimethylamino moiety? By using Dimethyl-D6-amine hydrochloride to synthesize deuterated versions of these compounds, researchers can trace their metabolic fate in vivo and in vitro, identifying the specific enzymes responsible for their metabolism and the structure of their metabolites. simsonpharma.comnih.gov

Development of Novel Analytical Methods: Can new and improved analytical methods be developed using Dimethyl-D6-amine hydrochloride as a derivatizing agent or internal standard? For example, derivatization with this compound could enhance the ionization efficiency or chromatographic separation of certain analytes in mass spectrometry. nih.govnih.gov

Probing Intermolecular Interactions: How does the presence of deuterium in the dimethylamino group influence non-covalent interactions, such as hydrogen bonding and van der Waals forces? Studies using techniques like NMR spectroscopy can provide information on how these subtle changes in intermolecular forces affect the conformation and binding properties of molecules. synmr.inspectroscopyonline.com

The following interactive data table summarizes some of the key properties of Dimethyl-D6-amine hydrochloride:

| Property | Value |

| Chemical Formula | (CD₃)₂NH·HCl |

| Molecular Weight | 87.58 g/mol |

| CAS Number | 53170-19-7 |

| Melting Point | 170-173 °C |

| Appearance | Solid |

| Isotopic Purity | Typically ≥98 atom % D |

Data sourced from various chemical suppliers. scbt.comsigmaaldrich.comisotope.comsigmaaldrich.com

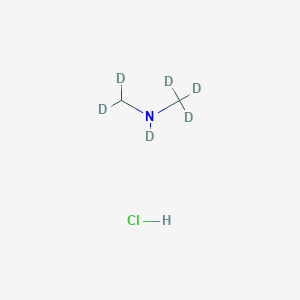

Structure

3D Structure of Parent

Properties

IUPAC Name |

N,1,1,1-tetradeuterio-N-(dideuteriomethyl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7N.ClH/c1-3-2;/h3H,1-2H3;1H/i1D2,2D3;/hD | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQDGSYLLQPDQDV-OXPPVIBQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])N([2H])C([2H])([2H])[2H].Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

87.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Methodological Advancements for Dimethyl D6 Amine Hydrochloride

Established Synthetic Routes for Deuterated Dimethylamine (B145610) Analogs

Traditional methods for synthesizing deuterated dimethylamine analogs have relied on direct deuteration techniques and quaternization reactions. These approaches, while foundational, often present challenges in terms of selectivity and yield.

Quaternization Reactions with Deuterated Methyl Chloride in Alcoholic Solvents

Another common strategy is the quaternization of an amine with a deuterated methylating agent, such as deuterated methyl chloride (CD₃Cl), often carried out in an alcoholic solvent. google.com This reaction involves the nucleophilic attack of the amine on the deuterated methyl halide, leading to the formation of a quaternary ammonium (B1175870) salt. The use of a solvent is generally considered necessary to ensure good contact between the reactants and to maintain the fluidity of the reaction mixture, especially at the elevated temperatures often required for quaternization. google.com However, a significant drawback of this method is the potential for the reaction to proceed further, forming a mixture of secondary, tertiary, and quaternary ammonium salts, which complicates purification. researchgate.net

Novel and Optimized Synthetic Strategies

To address the limitations of established methods, researchers have developed more refined and efficient synthetic strategies for preparing deuterated dimethylamine analogs, including Dimethyl-D6-amine hydrochloride. These novel approaches often employ protecting groups and specialized deuterated reagents to achieve higher yields and greater control over the final product.

Utilization of Boc-Protected Benzylamine (B48309) as a Precursor

A significant advancement in the synthesis of deuterated dimethylamines involves the use of N-tert-butoxycarbonyl (Boc)-protected benzylamine as a starting material. researchgate.netsemanticscholar.orggoogle.com This strategy provides a more controlled and efficient route, minimizing the formation of undesired byproducts like tri- and tetra-substituted methyl compounds that are common in conventional methods. google.com The Boc protecting group effectively shields the amine, allowing for a stepwise and selective introduction of deuterated methyl groups.

The general synthetic scheme begins with the reaction of Boc-benzylamine with a deuterated methylating agent. semanticscholar.org The Boc group can then be removed under acidic conditions, followed by the removal of the benzyl (B1604629) group via catalytic hydrogenation to yield the desired deuterated dimethylamine hydrochloride. semanticscholar.org This method has been shown to produce high yields with straightforward purification processes. researchgate.netsemanticscholar.org

Application of Deuterated Methylating Reagents (e.g., TsOCD₃)

The choice of the deuterated methylating agent is crucial for the success of the synthesis. While deuterated methyl iodide (CD₃I) can be used, its high reactivity can lead to a lack of purity in the final product. researchgate.net A more effective alternative is deuterated methyl p-toluenesulfonate (TsOCD₃). researchgate.netsemanticscholar.org TsOCD₃ is a versatile and efficient reagent for the introduction of a trideuteromethyl group. nih.gov In the synthesis starting from Boc-benzylamine, TsOCD₃ is used to introduce the first and second deuterated methyl groups in a controlled manner. semanticscholar.org

The reaction of Boc-benzylamine with TsOCD₃ in the presence of a base yields the N-Boc-N-(methyl-d₃)benzylamine intermediate. semanticscholar.org Subsequent deprotection and a second methylation step with TsOCD₃ lead to the formation of the desired bis(methyl-d₃)amine derivative. semanticscholar.org

Exploration of Base Systems (e.g., Sodium Hydride, n-Butyllithium) in Deuterated Synthesis

The selection of an appropriate base is critical for the deprotonation of the amine and subsequent reaction with the deuterated methylating agent. Strong bases such as sodium hydride (NaH) and n-butyllithium (n-BuLi) are commonly employed in these syntheses. researchgate.netsemanticscholar.orggoogle.com

In the synthesis utilizing Boc-benzylamine, sodium hydride is often used for the initial methylation step. semanticscholar.org For the second methylation to form the dimethylated product, a stronger base like n-butyllithium is typically required. semanticscholar.orggoogle.com The choice of base can influence the reaction's efficiency and yield. For instance, while initial attempts using benzylamine and n-butyllithium resulted in low yields of deuterated methylamine (B109427), the use of Boc-protected benzylamine with sodium hydride proved to be more successful. semanticscholar.org The reaction conditions, including the choice of base and solvent, are carefully optimized to maximize the yield of the desired deuterated product.

| Starting Material | Deuterated Reagent | Base | Key Intermediates | Final Product | Reference |

| Dimethylamine | Deuterium (B1214612) Oxide (D₂O) | Metal Catalyst (e.g., Ru, Rh) | - | Dimethylamine-d6 | researchgate.net |

| Amine | Deuterated Methyl Chloride (CD₃Cl) | - | Quaternary Ammonium Salt | Mixture of deuterated amines | google.com |

| Boc-Protected Benzylamine | Deuterated Methyl Tosylate (TsOCD₃) | Sodium Hydride (NaH) | N-Boc-N-(methyl-d₃)benzylamine | Deuterated Methylamine Hydrochloride | semanticscholar.org |

| N-(methyl-d₃)benzylamine hydrochloride | Deuterated Methyl Tosylate (TsOCD₃) | n-Butyllithium (n-BuLi) | N-benzyl-N,N-bis(methyl-d₃)amine | Dimethyl-D6-amine Hydrochloride | semanticscholar.org |

Mechanistic Elucidation of Deuterated Dimethylamine Hydrochloride Synthesis

The synthesis of Dimethyl-D6-amine hydrochloride is a precise process, the success of which hinges on a clear understanding of its reaction mechanism. This involves not only the sequence of chemical transformations but also the subtle influences of the reaction environment, such as the choice of solvent.

Stepwise Reaction Mechanism Analysis

A practical and efficient route for synthesizing Dimethyl-D6-amine hydrochloride starts with Boc-benzylamine as the initial material. semanticscholar.orgresearchgate.net This method is advantageous as it helps to avoid the formation of trisubstituted and tetrasubstituted methyl byproducts that can complicate traditional synthesis methods. lookchem.comgoogle.com

The synthesis proceeds through a multi-step pathway:

Initial Deuteromethylation: The process begins with the reaction of Boc-benzylamine with a deuterated methylating agent, such as deuterated methyl tosylate (TsOCD₃), in the presence of a strong base like sodium hydride (NaH). researchgate.netgoogle.com This step quantitatively yields the N-Boc-N-(methyl-d₃)benzylamine intermediate. researchgate.net

Deprotection: The Boc (tert-butyloxycarbonyl) protecting group is subsequently removed from the intermediate under acidic conditions. This step results in the formation of N-benzylmethan-d₃-amine hydrochloride. researchgate.net

Second Deuteromethylation: The N-benzylmethan-d₃-amine hydrochloride is then subjected to a second deuteromethylation step. The reaction with n-butyllithium and TsOCD₃ attaches a second CD₃ group, affording N-benzyl-N-(methyl-d₃)methanamine-d₃. semanticscholar.orgresearchgate.net

Final Hydrogenation: The final step involves the removal of the benzyl group. This is achieved through hydrogenation using a palladium on carbon (Pd/C) catalyst. The reaction mixture is filtered and evaporated to yield the final product, Dimethyl-D6-amine hydrochloride, with a high degree of purity and a reported yield of 100% for this final step. researchgate.netgoogle.com

An alternative, more direct approach involves a one-step synthesis using a ruthenium catalyst, which facilitates the C-H activation on amines for deuteration. researchgate.net

Influence of Deuterated Solvents on Reaction Kinetics and Mechanisms

The use of deuterated solvents can significantly impact reaction kinetics and mechanisms, a phenomenon largely attributed to the kinetic isotope effect (KIE). The KIE describes the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. Because deuterium is heavier than hydrogen, the C-D bond is stronger and has a lower zero-point energy than the C-H bond, often leading to a slower reaction rate if this bond is broken in the rate-determining step.

In reactions analogous to amine synthesis, such as gold(I)-catalyzed intramolecular alkene hydroamination, the influence of deuterated solvents is pronounced. nih.govbeilstein-journals.org Studies have demonstrated that large solvent KIEs occur when comparing reactions performed in pure methanol (B129727) (CH₃OH) versus deuterated methanol (CD₃OD). nih.govbeilstein-journals.org This suggests that the solvent is not merely an inert medium but can actively participate in the reaction mechanism, for instance, through proton (or deuteron) transfer.

Furthermore, deuterated solvents can themselves act as the deuterium source. For example, deuterated trifluoroacetic acid (CF₃COOD) has been effectively used as both a solvent and the source of deuterium for the H-D exchange in aromatic amines and amides, proceeding through an electrophilic aromatic substitution mechanism. nih.gov In the context of Dimethyl-D6-amine hydrochloride synthesis, using a deuterated solvent could potentially influence reaction intermediates and transition states, thereby altering the reaction rate and potentially affecting the final product's isotopic purity.

Purity Assessment and Yield Optimization in Dimethyl-D6-amine Hydrochloride Synthetic Procedures

Achieving high purity and optimizing yield are paramount in the synthesis of isotopically labeled compounds for their use in research and as internal standards.

The purity of Dimethyl-D6-amine hydrochloride is determined by assessing both its chemical and isotopic purity. A variety of analytical techniques are employed to ensure the compound meets stringent quality standards. lgcstandards.com

Key Analytical Techniques for Purity Assessment:

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), particularly coupled with electrospray ionization (ESI-HRMS), is a rapid and highly sensitive method for determining isotopic purity. nih.gov It allows for the precise distinction between the desired deuterated compound and its corresponding hydrogen-containing isotopologues. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for confirming the structural integrity of the molecule and determining the degree and position of deuteration. rsc.orgresearchgate.net The absence of signals in the ¹H NMR spectrum where protons would normally appear confirms successful deuteration.

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the chemical purity of the compound by separating it from any non-deuterated impurities or byproducts from the synthesis. lgcstandards.com

Elemental Analysis: This technique verifies the compound's elemental composition, ensuring it conforms to its chemical formula. lgcstandards.com

A sample Certificate of Analysis for a batch of Dimethyl-D6-amine hydrochloride highlights the typical specifications and results for purity assessment.

Table 1: Example Purity Analysis of Dimethyl-D6-amine Hydrochloride

| Test | Specification | Result |

|---|---|---|

| Appearance | White to Off-White Solid | Off-White Solid |

| ¹H NMR | Conforms to Structure | Conforms |

| ¹³C NMR | Conforms to Structure | Conforms |

| MS | Conforms to Structure | Conforms |

| HPLC Purity | >95% | 99.75% (ELSD) |

| Isotopic Purity | >95% | 95.1% |

| Isotopic Distribution | Report Result | d₆ = 93.72%, d₁ = 5.43% |

Data sourced from a representative Certificate of Analysis. lgcstandards.com

Yield optimization focuses on adjusting reaction parameters to maximize the output of the desired product. The synthetic route starting from Boc-benzylamine is noted for its high yields and simple purification steps. semanticscholar.orgresearchgate.net Optimization strategies often involve the careful selection of reagents and reaction conditions.

Table 2: Parameters for Yield Optimization in Deuterated Amine Synthesis

| Parameter | Variation | Purpose | Reference |

|---|---|---|---|

| Base | NaH, n-butyl lithium, potassium tert-butoxide | To select a strong base that efficiently facilitates the methylation reaction. | google.com |

| Reactant Ratio | Molar ratio of amine to deuterated methylating agent (e.g., 4:1 to 1:4) | To drive the reaction to completion and minimize side products. | google.com |

| Temperature | -20°C to 25°C | To control the reaction rate and selectivity. | google.com |

Based on optimization parameters for the described synthetic method.

By carefully selecting a synthetic pathway that minimizes byproducts and fine-tuning reaction conditions, it is possible to achieve high yields, often approaching quantitative results in the final steps of the synthesis. researchgate.netgoogle.com

Advanced Analytical Methodologies and Spectroscopic Characterization of Dimethyl D6 Amine Hydrochloride

Mass Spectrometry-Based Techniques

Mass spectrometry (MS) stands as a cornerstone for the analysis of Dimethyl-D6-amine hydrochloride, offering unparalleled sensitivity and specificity. Various hyphenated MS techniques are utilized to probe its isotopic purity, quantify its presence, and confirm its molecular structure.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isotopic Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. In the context of Dimethyl-D6-amine hydrochloride, GC-MS is instrumental in determining its isotopic purity. The compound is often derivatized to enhance its volatility and chromatographic performance. nih.gov For instance, derivatization with p-toluenesulfonyl chloride can be employed to form the corresponding tosylamide. nih.gov

The mass spectrum obtained from GC-MS analysis provides a detailed fingerprint of the molecule, including the distribution of its isotopologues. The presence of the M+6 mass shift in the mass spectrum confirms the incorporation of six deuterium (B1214612) atoms. sigmaaldrich.com The relative intensities of the signals corresponding to the deuterated and non-deuterated fragments allow for the precise calculation of the isotopic enrichment. For example, a certificate of analysis might show an isotopic enrichment of 99.67%, with the d6 species being the most abundant. chemscene.com

| Parameter | Value | Reference |

| Isotopic Purity | 99 atom % D | sigmaaldrich.com |

| Isotopic Enrichment | 99.67% (d6=99.342%) | chemscene.com |

| Mass Shift | M+6 | sigmaaldrich.com |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) in Quantitative Assays

For non-volatile or thermally labile compounds, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice. ddtjournal.com This technique is widely used for the quantitative analysis of Dimethyl-D6-amine hydrochloride in various biological and environmental samples. nih.govnih.gov The high selectivity of LC-MS/MS, achieved through multiple reaction monitoring (MRM), allows for the detection of trace amounts of the analyte even in complex matrices. nih.gov

The development of a robust LC-MS/MS method involves optimizing chromatographic separation, ionization efficiency, and fragmentation pathways. nih.gov Dimethyl-D6-amine hydrochloride, being a small polar molecule, can present chromatographic challenges. nih.gov However, advancements in column chemistries have enabled sensitive analysis. nih.gov LC-MS/MS methods have been successfully developed for the determination of related aromatic amines in human urine, demonstrating excellent linearity and low limits of detection. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for the unambiguous confirmation of a compound's elemental composition and structure. grafiati.com In the case of Dimethyl-D6-amine hydrochloride, HRMS can be used to verify the presence of the six deuterium atoms by measuring the exact mass of the molecular ion. researchgate.net

The high resolving power of HRMS allows for the differentiation of isobars, which are ions with the same nominal mass but different elemental compositions. researchgate.net This capability is particularly important in complex sample analysis where interferences may be present. researchgate.net While HRMS provides a high degree of confidence in structural assignments, it is important to note that even with high mass accuracy, false-positive findings can occur, highlighting the need for complementary analytical techniques and careful data interpretation. researchgate.net

Enhanced Ionization Efficiency via Derivatization in Mass Spectrometry

The ionization efficiency of an analyte in the mass spectrometer source significantly impacts the sensitivity of the analysis. ddtjournal.com For amines like Dimethyl-D6-amine hydrochloride, derivatization is a common strategy to improve their ionization characteristics, particularly in electrospray ionization (ESI). ddtjournal.comscience.gov Derivatization can introduce a readily ionizable group into the molecule, thereby enhancing the signal intensity. ddtjournal.com

Several derivatization reagents have been developed for amines, each with its own advantages. nih.gov For instance, dansyl chloride reacts with amines to form highly fluorescent and readily ionizable derivatives. nih.gov Other reagents, such as Fmoc-Cl and Dabsyl-Cl, have also been shown to be effective for the derivatization of amine-containing compounds for LC-MS analysis. nih.gov The choice of derivatization reagent depends on the specific analytical goal and the nature of the sample matrix. nih.gov

| Derivatization Reagent | Key Features | Reference |

| Dansyl-Cl | Versatile, produces fluorescent and highly ionizable products. | nih.gov |

| Fmoc-Cl | Useful under highly acidic chromatography conditions. | nih.gov |

| Dabsyl-Cl | Good alternative at weakly acidic and weakly basic conditions. | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of molecules in solution. It provides detailed information about the chemical environment of atomic nuclei, such as protons.

Proton NMR (1H NMR) for Structural Verification

Proton NMR (¹H NMR) is routinely used to confirm the structure of Dimethyl-D6-amine hydrochloride. chemscene.com In a typical ¹H NMR spectrum, the chemical shifts, splitting patterns, and integration of the signals provide a wealth of structural information. docbrown.info For Dimethyl-D6-amine hydrochloride, the absence of signals in the region corresponding to the methyl protons of dimethylamine (B145610) confirms the high level of deuteration. chemscene.com The spectrum would be consistent with the expected structure, showing only the signals for any residual protons. chemscene.com The purity of the compound can also be assessed by ¹H NMR, with specifications often requiring a purity of ≥98.0%. chemscene.com

| Parameter | Specification | Reference |

| ¹H NMR Spectrum | Consistent with structure | chemscene.com |

| Purity (NMR) | ≥98.0% | chemscene.com |

Carbon NMR (¹³C NMR) for Carbon Skeleton Characterization

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a principal technique for elucidating the carbon framework of a molecule. In the case of Dimethyl-D6-amine hydrochloride, the presence of deuterium atoms directly attached to the carbons dramatically influences the ¹³C NMR spectrum. Standard ¹³C NMR spectra are typically acquired with proton decoupling, which simplifies the spectrum by collapsing carbon-proton multiplets into single lines. However, for Dimethyl-D6-amine hydrochloride, the carbons are bonded to deuterium, not hydrogen.

The coupling between carbon-13 and deuterium (a spin-1 nucleus) results in a splitting of the carbon signal into a multiplet, governed by the 2nI+1 rule, where 'n' is the number of deuterium atoms and 'I' is the spin quantum number of deuterium (I=1). For a -CD₃ group, this would theoretically result in a 7-line pattern. Furthermore, the C-D bond causes a characteristic isotopic shift, moving the signal slightly upfield compared to its non-deuterated counterpart. The primary utility of ¹³C NMR in this context is to confirm the successful and specific incorporation of deuterium at the methyl positions. The absence of a signal in the typical dimethylamine region and the appearance of a complex, attenuated multiplet at a slightly shifted position would confirm the deuteration of the carbon skeleton.

Table 1: Theoretical ¹³C NMR Characteristics of Dimethyl-D6-amine Hydrochloride

| Feature | Description | Expected Observation |

| Chemical Shift (δ) | The position of the NMR signal. | A signal expected in the aliphatic region, shifted slightly upfield compared to unlabeled dimethylamine due to the isotopic effect of deuterium. |

| Coupling | Interaction between the ¹³C nucleus and the attached deuterium (D) nuclei. | The signal for the -CD₃ carbons will be split into a complex multiplet due to ¹³C-¹D coupling. |

| Signal Intensity | The height or area of the NMR signal. | The signal intensity is often reduced due to splitting and longer relaxation times of deuterated carbons. |

Integration of Computational Data with Spectroscopic Findings

The synergy between computational chemistry and experimental spectroscopy provides a powerful approach for structural verification. researchgate.net Theoretical calculations, particularly those based on Density Functional Theory (DFT), can predict various spectroscopic properties of Dimethyl-D6-amine hydrochloride with high accuracy.

By creating a computational model of the molecule, researchers can calculate its optimized geometry, vibrational frequencies (which correspond to infrared absorption bands), and NMR chemical shifts. researchgate.net These predicted values can then be systematically compared with the experimental data obtained from IR and NMR spectroscopy. For instance, a computed IR spectrum can help assign the experimentally observed vibrational bands, confirming the presence of C-D stretches, which occur at lower frequencies than C-H stretches. Similarly, calculated ¹³C NMR chemical shifts can aid in the assignment of the experimental spectrum, providing greater confidence in the structural characterization. This integrated approach is crucial for unequivocally confirming the identity and isotopic purity of the compound. researchgate.net

Table 2: Correlation of Computational and Spectroscopic Data

| Computational Prediction (DFT) | Spectroscopic Validation | Purpose of Integration |

| Optimized Molecular Geometry | X-ray Crystallography (if a crystal is available) | Confirms bond lengths and angles. |

| Vibrational Frequencies | Infrared (IR) Spectroscopy | Assigns experimental IR bands, confirms C-D bonds. |

| NMR Chemical Shifts | ¹H and ¹³C NMR Spectroscopy | Validates the assignment of NMR signals and confirms deuteration positions. |

| Electronic Transitions | UV-Vis Spectroscopy | Predicts absorption maxima. |

Chromatographic Separations

Chromatographic techniques are essential for assessing the purity of Dimethyl-D6-amine hydrochloride and for its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC) with Advanced Detection (e.g., Fluorescence Detection)

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical separation. However, simple aliphatic amines like dimethylamine lack a native chromophore or fluorophore, making them difficult to detect with standard UV or fluorescence detectors. thermofisher.comlabmanager.com To overcome this, a pre-column derivatization strategy is typically employed. thermofisher.comnih.gov This involves reacting the Dimethyl-D6-amine hydrochloride with a reagent that attaches a fluorescent tag to the molecule. nih.gov

This derivatization not only enables highly sensitive fluorescence detection but also improves the chromatographic properties of the analyte by increasing its hydrophobicity, leading to better retention and separation on a reversed-phase column. thermofisher.com The use of a fluorescence detector offers excellent sensitivity and selectivity, allowing for the detection of trace amounts of the compound. labmanager.comgnest.org

Headspace Gas Chromatography (HS-GC) for Volatile Amine Analysis

Headspace Gas Chromatography (HS-GC) is a powerful and clean technique for the analysis of volatile compounds in complex matrices. ijpsonline.comijpsonline.com It is particularly well-suited for the analysis of volatile amines like dimethylamine from their non-volatile salt forms, such as Dimethyl-D6-amine hydrochloride. ijpsonline.comresearchgate.net

In this method, the solid or liquid sample containing the amine hydrochloride is placed in a sealed vial. ijpsonline.com A solvent such as dimethyl sulfoxide (B87167) (DMSO) is often used, and a base like imidazole (B134444) is added to neutralize the hydrochloride salt and liberate the free, volatile Dimethyl-D6-amine. ijpsonline.comijpsonline.com The vial is then heated, causing the volatile amine to partition into the gas phase (the headspace) above the sample. researchgate.net A sample of this vapor is then automatically injected into the gas chromatograph for separation and detection. This technique avoids the direct injection of non-volatile matrix components, which protects the GC system and often eliminates the need for derivatization. ijpsonline.comnih.gov

Table 3: Typical HS-GC Parameters for Volatile Amine Analysis

| Parameter | Typical Setting | Purpose |

| Column | DB-624, PoraPLOT Amines, or similar | Optimized for separation of polar, volatile amines. ijpsonline.comresearchgate.netnih.gov |

| Incubation Temperature | 80-100 °C | To facilitate the release of the volatile amine into the headspace. ijpsonline.comresearchgate.net |

| Incubation Time | 15-20 min | To allow the sample to reach equilibrium. ijpsonline.comresearchgate.net |

| Injector Temperature | 200 °C | To ensure rapid vaporization of the sample. ijpsonline.com |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | For detection and quantification of the separated amine. |

| Diluent/Reagent | DMSO with Imidazole | To dissolve the sample and liberate the free amine from its salt form. ijpsonline.comijpsonline.com |

Pre-column Derivatization Strategies for Enhanced Chromatographic Resolution and Sensitivity

As mentioned for HPLC, pre-column derivatization is a critical step for enhancing the detectability and chromatographic behavior of amines. thermofisher.com This chemical modification of the analyte prior to its introduction into the chromatographic system serves multiple purposes. It converts the polar amine into a less polar derivative, improving peak shape and resolution. thermofisher.com Crucially, it attaches a tag that can be easily detected with high sensitivity. thermofisher.comcreative-proteomics.com

Several reagents are available for the derivatization of secondary amines like dimethylamine. actascientific.com The choice of reagent depends on the analytical detector available (UV or fluorescence) and the specific requirements of the analysis. creative-proteomics.comnih.gov This approach significantly lowers the detection limits, making it possible to quantify trace levels of the amine. thermofisher.comnih.gov

Table 4: Common Pre-column Derivatization Reagents for Secondary Amines

| Derivatization Reagent | Abbreviation | Detection Method | Key Features |

| 9-Fluorenylmethyl chloroformate | FMOC-Cl | Fluorescence / UV | Reacts with both primary and secondary amines to form stable, highly fluorescent derivatives. thermofisher.com |

| Dansyl chloride | Dns-Cl | Fluorescence / UV | A classic reagent that reacts with primary and secondary amines, yielding strongly fluorescent derivatives. thermofisher.comgnest.orgcreative-proteomics.com |

| 2-Naphthalenesulfonyl chloride | NSCl | UV | Used for the derivatization of secondary amines, enabling UV detection. nih.gov |

| 2,4-Dinitrofluorobenzene | DNFB | UV | Reacts with both primary and secondary amines under controlled conditions to form stable derivatives. thermofisher.comcreative-proteomics.com |

Other Advanced Spectroscopic Techniques for Characterization

Beyond NMR, other spectroscopic techniques are vital for the full characterization of isotopically labeled compounds like Dimethyl-D6-amine hydrochloride. wikipedia.org

Mass Spectrometry (MS): This is arguably the most definitive technique for confirming isotopic labeling. MS separates ions based on their mass-to-charge ratio. For Dimethyl-D6-amine hydrochloride, the molecular weight is 87.58 g/mol due to the six deuterium atoms (each ~2 g/mol ) and one nitrogen, compared to the unlabeled version's hydrochloride salt which has a molecular weight of 81.55 g/mol . chemscene.comnist.gov This clear mass shift of +6 units provides unambiguous evidence of successful deuteration. sigmaaldrich.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. A key feature in the IR spectrum of Dimethyl-D6-amine hydrochloride is the presence of carbon-deuterium (C-D) stretching vibrations. These bands appear in a distinct region of the spectrum (typically 2100-2200 cm⁻¹) which is much lower in frequency than the corresponding carbon-hydrogen (C-H) stretching bands (around 2800-3000 cm⁻¹). nist.gov This provides a clear and direct spectroscopic signature of deuteration. The technique is also used to identify other functional groups present in the molecule.

Isotopic labeling is a technique used to track an isotope through a reaction or metabolic pathway. wikipedia.org The use of stable, non-radioactive isotopes like deuterium (²H), ¹³C, and ¹⁵N is foundational in modern analytical chemistry, enabling detailed studies through techniques like NMR and MS. wikipedia.orgresearchgate.netnih.gov

Table 5: Summary of Other Spectroscopic Characterization Techniques

| Technique | Information Provided | Relevance to Dimethyl-D6-amine Hydrochloride |

| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | Confirms the M+6 mass shift, verifying the presence of six deuterium atoms. sigmaaldrich.com |

| Infrared (IR) Spectroscopy | Functional groups and bond vibrations. | Identifies C-D stretching vibrations, providing direct evidence of deuteration. nist.gov |

Isotopic Labeling and Mechanistic Investigations Involving Dimethyl D6 Amine Hydrochloride

Application as a Stable Isotope-Labeled Internal Standard in Quantitative Analysis

Stable isotope labeling is a powerful technique for accurate quantification in complex biological samples. By introducing a known amount of a stable isotope-labeled compound, such as Dimethyl-D6-amine hydrochloride, into a sample, it can serve as an internal standard to correct for variations in sample preparation and instrument response. This approach is widely used in proteomics and metabolomics.

In quantitative proteomics, stable-isotope dimethyl labeling is a cost-effective and robust method for the relative and absolute quantification of proteins. nih.govckisotopes.comnih.gov This technique involves the reductive amination of primary amines (the N-terminus of peptides and the ε-amino group of lysine (B10760008) residues) using formaldehyde (B43269) and a reducing agent. nih.govresearchgate.net To compare different protein samples, one sample is labeled with the light (¹H) form of formaldehyde, while the other is labeled with a heavy, deuterated form, often derived from Dimethyl-D6-amine hydrochloride.

The resulting labeled peptides are chemically identical but have a distinct mass difference that can be detected by mass spectrometry. ckisotopes.com The intensity ratios of the paired isotopic peaks directly correspond to the relative abundance of the peptides, and thus the proteins, in the original samples. nih.gov This method is noted for its fast and complete reaction without significant byproducts. nih.gov

Table 1: Key Features of Stable-Isotope Dimethyl Labeling in Proteomics

| Feature | Description |

| Principle | Reductive amination of peptide primary amines with light (e.g., CH₂O) and heavy (e.g., CD₂O) formaldehyde reagents. |

| Labeled Groups | N-terminus of peptides and ε-amino group of lysine residues. |

| Mass Difference | A predictable mass shift is introduced between the light and heavy labeled peptides, typically 4 Da per labeled amine. nih.gov |

| Quantification | Relative protein abundance is determined by comparing the signal intensities of the isotopic peptide pairs in the mass spectrum. |

| Advantages | Cost-effective, high labeling efficiency, applicable to a wide range of sample types. ckisotopes.comnih.gov |

The versatility of stable-isotope dimethyl labeling can be extended to multiplexed analysis, allowing for the simultaneous comparison of more than two samples. nih.gov By using different isotopologues of formaldehyde and a reducing agent, distinct mass shifts can be generated for each sample. For instance, combinations of normal formaldehyde (CH₂O), deuterated formaldehyde (CD₂O), and ¹³C-labeled formaldehyde (¹³CH₂O) along with a reducing agent can create unique mass tags for several samples.

This multiplexing capability increases the throughput of proteomic experiments, enabling more complex experimental designs. nih.gov For example, a reference channel can be included in a multiplexed data-independent acquisition (mDIA) workflow to improve the depth and robustness of single-cell proteomics. nih.gov The use of varying deuterium (B1214612) content in the labeling reagents is a key strategy to achieve this multiplexing.

Beyond proteomics, Dimethyl-D6-amine hydrochloride finds application in metabolomics, particularly in quantitative tracing studies. hmdb.ca In this context, it can be used to label metabolites containing amine groups, allowing researchers to track their metabolic fate and quantify their levels in biological systems. rsc.org The stable isotope label acts as a tracer that can be followed through various metabolic pathways.

The derivatization of amine-containing metabolites with reagents like Dimethyl-D6-amine hydrochloride improves their chromatographic properties and enhances their detection sensitivity in mass spectrometry. nih.gov This is crucial for analyzing the complex mixtures of metabolites found in biological samples.

Impact of Deuterium on Reaction Kinetics and Mechanistic Pathways

The substitution of hydrogen with deuterium can have a measurable effect on the rates and mechanisms of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). libretexts.org This effect arises from the differences in the physical properties of the C-H and C-D bonds.

The carbon-deuterium (C-D) bond is slightly stronger and more stable than the carbon-hydrogen (C-H) bond. fiveable.mestackexchange.com This increased strength is a consequence of the greater mass of deuterium, which leads to a lower zero-point vibrational energy for the C-D bond compared to the C-H bond. stackexchange.comias.ac.in The vibrational frequency of a bond is inversely related to the reduced mass of the atoms involved; therefore, the heavier deuterium atom results in a lower vibrational frequency for the C-D bond. libretexts.orgajchem-a.comuni-muenchen.de

This difference in bond energy means that more energy is required to break a C-D bond than a C-H bond. ias.ac.in Consequently, reactions where the cleavage of a C-H bond is the rate-determining step will proceed more slowly when hydrogen is replaced by deuterium. libretexts.orgfiveable.me

Table 2: Comparison of C-H and C-D Bond Properties

| Property | C-H Bond | C-D Bond |

| Bond Strength | Weaker | Stronger fiveable.mestackexchange.com |

| Zero-Point Energy | Higher libretexts.orgias.ac.in | Lower libretexts.orgias.ac.in |

| Vibrational Frequency | Higher libretexts.orgajchem-a.com | Lower libretexts.orgajchem-a.com |

| Reaction Rate (in bond-breaking steps) | Faster | Slower fiveable.me |

The kinetic isotope effect is a valuable tool for elucidating the mechanisms of chemical reactions, including amine derivatization reactions. libretexts.orgsigmaaldrich.com By comparing the reaction rates of a compound and its deuterated analogue, such as using Dimethyl-D6-amine hydrochloride, chemists can gain insights into the transition state of the reaction and determine whether a C-H bond is broken in the rate-limiting step. csbsju.edu

In the context of amine derivatization, various reagents are used to modify amines to make them more suitable for analysis. nih.govsigmaaldrich.comresearchgate.net The mechanism of these derivatization reactions can be investigated by studying the KIE. For example, if the derivatization involves the abstraction of a proton from the amine, substituting the protons on the methyl groups with deuterium (as in Dimethyl-D6-amine hydrochloride) would be expected to slow down the reaction if this proton abstraction is part of the rate-determining step. This information is crucial for optimizing derivatization protocols and developing new derivatization reagents. researchgate.netrsc.orgresearchgate.netgoogle.com

Role in Reductive Amination Mechanisms and Amine Functionalization

Reductive amination is a cornerstone of organic synthesis, providing a versatile method for the formation of amines from carbonyl compounds and a nitrogen source. masterorganicchemistry.comkoreascience.kr The reaction typically proceeds in two steps: the initial formation of an imine or enamine intermediate from the reaction of a carbonyl compound with an amine, followed by the reduction of this intermediate to the final amine product. masterorganicchemistry.comkoreascience.kr Dimethyl-D6-amine hydrochloride, with its six deuterium atoms on the methyl groups, serves as a critical tool for probing the intricacies of this reaction mechanism.

While specific studies detailing the use of Dimethyl-D6-amine hydrochloride in reductive amination are not extensively documented in publicly available literature, the principles of isotopic labeling allow for a clear understanding of its potential role. By using Dimethyl-D6-amine hydrochloride in a reductive amination reaction, researchers can track the fate of the deuterated methyl groups. Mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy of the resulting product would unequivocally confirm the incorporation of the dimethylamino-d6 moiety.

For instance, in the reductive amination of a ketone with dimethylamine (B145610), the use of the deuterated reagent allows for the precise tracking of the dimethylamino group's transfer. The general mechanism involves the nucleophilic attack of the dimethylamine on the carbonyl carbon, followed by dehydration to form an enamine or an iminium cation. The subsequent reduction of this intermediate by a reducing agent, such as sodium borohydride (B1222165) or borohydride exchange resin (BER), yields the tertiary amine. koreascience.kr

A study on the reductive amination of various aldehydes and ketones with dimethylamine using BER demonstrated high yields of the corresponding N,N-dimethylalkylamines. koreascience.kr Although this study did not use the deuterated form, it provides a clear framework for how Dimethyl-D6-amine hydrochloride would be employed. The resulting N,N-dimethyl-d6-alkylamines could then be analyzed to understand the reaction kinetics and potential side reactions.

The kinetic isotope effect (KIE) is a key parameter that can be investigated using Dimethyl-D6-amine hydrochloride. While the deuterium atoms are not directly involved in the bond-breaking or bond-forming steps of the primary reaction (the C-N bond formation and reduction), secondary kinetic isotope effects could potentially be observed. These effects, though smaller than primary KIEs, can provide valuable information about changes in hybridization and steric environment at the transition state.

Furthermore, the functionalization of amines is a broad area of research where deuterated reagents can provide mechanistic clarity. The introduction of a dimethylamino group onto a molecule can significantly alter its properties, and understanding the mechanism of this functionalization is crucial. While direct research on amine functionalization using Dimethyl-D6-amine hydrochloride is sparse, the principles remain the same as in reductive amination.

Studies on Related Deuterated Amine Derivatives

The insights gained from using Dimethyl-D6-amine hydrochloride are part of a broader scientific endeavor that utilizes a variety of deuterated amine derivatives to understand reaction mechanisms and improve the properties of molecules, particularly pharmaceuticals. The strategic placement of deuterium atoms can influence a molecule's metabolic stability by altering the rate of enzymatic reactions that involve C-H bond cleavage.

Research in this area is extensive and has led to the development of "heavy drugs," where deuterium substitution enhances pharmacokinetic profiles. For example, the synthesis of deuterated nitrogen heterocycles has been explored to mitigate unexpected metabolism by enzymes like aldehyde oxidase (AO). nih.gov

Several studies have focused on the synthesis and application of various deuterated amines:

Deuterated Methylamine (B109427) and Dimethylamine: A practical synthesis for deuterated methylamine and dimethylamine hydrochlorides has been developed, highlighting their importance as intermediates in the synthesis of deuterated drug molecules. semanticscholar.org

Deuterated Arylamines: Mild deuteration conditions for primary and secondary arylamines have been reported for the synthesis of deuterated optoelectronic organic molecules. nih.gov

Selectively Deuterated Amines: A general and versatile method for the synthesis of amines selectively deuterated at their α and/or β positions has been developed, which is crucial for medicinal chemistry applications.

These studies underscore the broad utility of deuterated amines in various scientific fields. The data from these investigations contribute to a deeper understanding of reaction mechanisms and the development of more effective and stable chemical entities.

Derivatization Strategies and Reagent Development Utilizing Dimethyl D6 Amine Hydrochloride

Chemical Derivatization for Enhanced Analytical Performance

Chemical derivatization can significantly improve the analytical performance for a wide range of compounds. libretexts.org By modifying the functional groups of analytes, their physicochemical properties can be altered to be more amenable to specific analytical instrumentation. nih.gov This is particularly crucial for compounds that are otherwise difficult to analyze due to low volatility, poor ionization efficiency, or lack of a detectable chromophore or fluorophore. rsc.orgsigmaaldrich.com

Primary and secondary amines are common functional groups in many biologically and environmentally important molecules. However, their direct analysis by methods like gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be challenging. nih.gov Derivatization of these amine groups is a common strategy to overcome these limitations. nih.gov

Benzoyl chloride is a widely used derivatization reagent that reacts with primary and secondary amines, as well as other functional groups like phenols and thiols, to form benzoyl derivatives. chromatographyonline.comnih.gov This process, known as benzoylation, follows the Schotten-Baumann reaction and offers several advantages:

Increased Hydrophobicity: The addition of the benzoyl group increases the hydrophobicity of polar analytes, leading to improved retention in reversed-phase liquid chromatography. chromatographyonline.com

Enhanced Ionization Efficiency: The benzoyl derivatives often exhibit better ionization efficiency in mass spectrometry, resulting in improved sensitivity. chromatographyonline.com

Improved Stability: The resulting benzamides are generally stable, allowing for sample storage and automated analysis. chromatographyonline.com

Predictable Fragmentation: The benzoyl group provides a consistent fragmentation pattern in tandem mass spectrometry (MS/MS), which is beneficial for targeted analysis. chromatographyonline.com

The reaction with benzoyl chloride is typically fast and can be performed under mild, aqueous conditions. chromatographyonline.comacs.org This makes it a practical choice for high-throughput analysis in various fields, including metabolomics and the analysis of neurochemicals. chromatographyonline.comnih.gov

Table 1: Applications of Benzoyl Chloride Derivatization

| Analyte Class | Analytical Improvement | Reference |

| Neurochemicals | Enhanced detection in microdialysate, CSF, and serum. | nih.gov |

| Biogenic Amines | Improved separation and detection in food samples. | rsc.orgrsc.org |

| Metabolites | Increased retention and sensitivity in metabolomics studies. | chromatographyonline.comacs.org |

To ensure accurate and reproducible results, the conditions of the derivatization reaction must be carefully optimized. researchgate.net Several factors can influence the reaction yield and the formation of byproducts, including:

pH: The reaction of benzoyl chloride with amines is typically carried out in an alkaline medium. rsc.org Optimizing the pH is crucial for maximizing the derivatization efficiency. researchgate.net

Reagent Concentration: The concentration of the derivatization reagent, such as benzoyl chloride, needs to be sufficient to drive the reaction to completion without causing significant background interference. researchgate.net

Reaction Time and Temperature: The reaction time and temperature are important parameters that affect the kinetics of the derivatization. These need to be optimized to ensure a complete and rapid reaction. researchgate.netrsc.org

Solvent: The choice of solvent can influence the solubility of the reactants and the reaction rate. google.com

Extraction of Derivatives: After the reaction, the derivatized analytes often need to be extracted from the aqueous reaction mixture into an organic solvent for analysis. The choice of extraction solvent is critical for high recovery. rsc.org

For instance, a study on the derivatization of biogenic amines with benzoyl chloride optimized factors like reagent concentration and reaction time to develop a simple and economical method. rsc.org Another study focused on optimizing the derivatization of amines with dansyl chloride, varying parameters such as reagent amount, temperature, and time to achieve the best response. wiley.com

Development of Novel Isotopic Derivatization Reagents

Isotope-coded derivatization (ICD) is a powerful technique used in quantitative mass spectrometry. jst.go.jpnih.gov This strategy involves labeling one set of samples with a "light" (containing naturally abundant isotopes) derivatizing reagent and another set with a "heavy" (containing stable isotopes like 2H, 13C, or 15N) version of the same reagent. washington.edu The samples are then mixed and analyzed together. The mass difference between the light and heavy-labeled analytes allows for their simultaneous detection and relative or absolute quantification. jst.go.jpwashington.edu Dimethyl-D6-amine hydrochloride, with its six deuterium (B1214612) atoms, is a precursor for creating such "heavy" isotopic derivatization reagents. sigmaaldrich.comisotope.com

Absolute quantification in proteomics and metabolomics aims to determine the exact concentration of a protein or metabolite in a sample. nih.govutmb.edu This is often achieved by spiking a known amount of a stable isotope-labeled internal standard into the sample. nih.govutmb.edu The ratio of the signal from the endogenous analyte to the signal from the labeled standard allows for accurate quantification. nih.gov

The design of mass difference reagents for absolute quantification involves creating pairs of reagents that are chemically identical but have a distinct mass difference due to isotopic labeling. washington.edu This ensures that the light and heavy-labeled analytes have identical chromatographic retention times and ionization efficiencies, minimizing analytical variability. nih.gov

For example, 13C6-labeled benzoyl chloride has been used to create stable isotope-labeled internal standards for the quantification of metabolites containing amine and alcohol groups. acs.org This approach allows for the correction of matrix effects and improves the accuracy of quantification. acs.org

Isotopic labeling strategies are widely used for quantitative proteomics. nih.govoup.com These methods can be broadly categorized into metabolic labeling (e.g., SILAC), where isotopes are incorporated into proteins in vivo, and chemical labeling, where proteins or peptides are derivatized in vitro. nih.govnih.gov

Chemical labeling with isotopic reagents offers several advantages, including its applicability to a wide range of sample types. nih.gov In a typical workflow, protein samples are first digested into peptides. The resulting peptide mixtures are then labeled with the light or heavy isotopic reagent. nih.gov The labeled samples are combined and analyzed by LC-MS/MS. washington.edu

The quantification can be performed at the MS1 level by comparing the peak areas of the light and heavy peptide pairs, or at the MS2 level using isobaric tags (e.g., TMT, iTRAQ) where the reporter ions in the fragment spectra are used for quantification. washington.edunih.gov These approaches enable the multiplexed analysis of several samples in a single run, increasing throughput and reducing experimental variation. nih.gov

Table 2: Common Isotopic Labeling Strategies in Proteomics

| Strategy | Description | Quantification Level | Reference |

| ICAT | Isotope-Coded Affinity Tags label cysteine-containing peptides. | MS1 | washington.edunih.gov |

| SILAC | Stable Isotope Labeling by Amino acids in Cell culture incorporates labeled amino acids metabolically. | MS1 | washington.edunih.gov |

| iTRAQ/TMT | Isobaric Tags for Relative and Absolute Quantitation are isobaric at the MS1 level and provide reporter ions at the MS2 level. | MS2 | washington.edugalaxyproject.org |

| Dimethyl Labeling | Reductive amination of primary amines with light or heavy formaldehyde (B43269). | MS1 | galaxyproject.org |

Impact of Derivatization on Chromatographic and Spectroscopic Signatures

Chemical derivatization fundamentally alters the chemical structure of an analyte, which in turn has a significant impact on its chromatographic and spectroscopic properties. oup.comjfda-online.com

In chromatography, derivatization is often used to:

Increase Retention in Reversed-Phase LC: By adding a nonpolar group, such as a benzoyl group, the hydrophobicity of polar analytes is increased, leading to stronger retention on C18 columns. chromatographyonline.com

Improve Peak Shape: Derivatization can reduce tailing and improve the symmetry of chromatographic peaks, leading to better resolution and more accurate integration. researchgate.net

Enhance Volatility for GC: For gas chromatography, derivatization is crucial for making non-volatile compounds, such as amino acids and sugars, amenable to analysis by increasing their volatility. libretexts.orgoup.com

In mass spectrometry, derivatization can:

Enhance Ionization Efficiency: The introduction of a chargeable group or a group that is more readily ionized can significantly improve the signal intensity in the mass spectrometer. ddtjournal.com

Provide Characteristic Fragment Ions: The derivatizing group can introduce a specific fragmentation pathway that can be used for selective and sensitive detection in MS/MS experiments. ddtjournal.com

Shift the Mass-to-Charge Ratio: Derivatization increases the mass of the analyte, which can move it to a region of the mass spectrum with less background noise. jfda-online.com

For example, benzoylation not only increases the retention of polar analytes in reversed-phase LC but also provides a benzoyl group that is easily fragmented during MS/MS analysis, improving both separation and detection. chromatographyonline.com

Computational Chemistry and Theoretical Studies of Dimethyl D6 Amine Hydrochloride

Computational chemistry provides powerful tools for investigating the structure, properties, and reactivity of molecules at an atomic level. For Dimethyl-D6-amine hydrochloride, which consists of the deuterated dimethylammonium cation ([(CD₃)₂NH₂]⁺) and a chloride anion (Cl⁻), theoretical studies offer insights that complement experimental data. These methods allow for detailed analysis of the molecule's electronic structure and potential behavior in various chemical environments.

Role in Organic Synthesis and Material Science Research

Intermediate in the Synthesis of Deuterated Complex Molecules

The incorporation of deuterium (B1214612) into organic molecules can significantly alter their metabolic profiles, often leading to enhanced stability and modified pharmacokinetic properties. medchemexpress.comnih.gov This "kinetic isotope effect" is a cornerstone of its utility. symeres.com Dimethyl-d6-amine hydrochloride is an important intermediate in the synthesis of more complex deuterated molecules, prized for its ability to introduce a specific isotopic label. researchgate.netresearchgate.net

Deuterated compounds have gained significant traction in medicinal chemistry, with some receiving regulatory approval for therapeutic use. nih.govresearchgate.net The substitution of hydrogen with deuterium at specific molecular sites can slow down metabolic processes, potentially extending a drug's half-life and efficacy. symeres.commedchemexpress.com

Dimethyl-d6-amine hydrochloride serves as a key precursor in the development of these next-generation pharmaceuticals. researchgate.netresearchgate.net Researchers utilize it to synthesize deuterated versions of active pharmaceutical ingredients (APIs). cphi-online.com For instance, novel synthetic routes have been developed that employ deuterated starting materials like Dimethyl-d6-amine hydrochloride to create deuterated drug molecules efficiently, with fewer byproducts and simpler purification steps. researchgate.netgoogle.com This is particularly valuable in the research and development phase, where understanding a drug's metabolism and pharmacokinetics (DMPK) is essential. symeres.com The presence of the deuterium-labeled dimethylamino group allows for precise tracking and quantification of the drug and its metabolites in biological systems using techniques like mass spectrometry. medchemexpress.com

Table 1: Research Applications in Deuterated Pharmaceutical Synthesis

| Application Area | Role of Dimethyl-d6-amine hydrochloride | Research Finding |

| Pharmacokinetic Optimization | Precursor for deuterated APIs. medchemexpress.comresearchgate.net | Deuteration can alter metabolic pathways, leading to reduced clearance rates and extended drug half-lives. symeres.commedchemexpress.com |

| Metabolite Identification | Provides a stable isotope label for tracking. medchemexpress.com | Labeled compounds are easily detectable by mass spectrometry, aiding in the identification of metabolic products. medchemexpress.commedchemexpress.com |

| Synthetic Route Development | A key building block in novel synthetic methods. researchgate.netgoogle.com | New methods using this intermediate have been developed to improve yield and purity of deuterated drugs. researchgate.netgoogle.com |

Beyond pharmaceuticals, Dimethyl-d6-amine hydrochloride is a versatile starting material for a wide array of stable isotope-labeled compounds used in diverse scientific disciplines. medchemexpress.comcphi-online.com These labeled molecules are indispensable tools for mechanistic studies, proteomics, metabolomics, and environmental analysis. medchemexpress.comsymeres.com

It is used in the synthesis of labeled standards for analytical chemistry, such as in the preparation of standard solutions for determining methylamines in environmental samples. chemicalbook.com Its incorporation into molecules allows scientists to trace their path through complex biological or chemical systems, elucidate reaction mechanisms, and precisely quantify their concentrations. medchemexpress.comsymeres.com For example, it can be used to synthesize labeled Mannich bases or other chemical intermediates where the fate of the dimethylamino group is of interest. researchgate.net

Applications in Polymer Chemistry Research (e.g., Cationic Polymers)

In polymer science, the non-deuterated analogue, dimethylamine (B145610) hydrochloride, is used in the quaternization of cellulose (B213188) to produce cationic polymers. chemicalbook.com The deuterated form, Dimethyl-d6-amine hydrochloride, is employed in a research context to study the mechanisms of these polymerization reactions. By using the labeled compound, researchers can track the incorporation of the amine group into the polymer structure and investigate the kinetics and dynamics of the quaternization process.

Research into Chelating Agent Synthesis

Dimethylamine hydrochloride is a known precursor in the preparation of amine-based chelating agents. chemicalbook.com These agents are molecules that can bind to metal ions. In a research setting, Dimethyl-d6-amine hydrochloride allows for detailed studies into the synthesis and behavior of these chelators. The deuterium label can be used in NMR or mass spectrometry studies to understand the formation of the chelating agent and to probe the structure and stability of the resulting metal-chelate complexes.

Exploration in Specialty Chemical Development

As a fundamental raw material for organic synthesis, Dimethyl-d6-amine hydrochloride is explored in the development of various specialty chemicals. chemicalbook.comgoogle.com Specialty chemicals are valued for their performance or function, and include products used in cosmetics, textiles, and electronics. chemicalbook.com The non-deuterated form is used to create fabric softeners and hair conditioners. chemicalbook.com The deuterated version is valuable in the research and development of new specialty chemicals where understanding the reaction mechanism or the behavior of the final product is critical. For example, it can be used to synthesize deuterated reagents for use in electronics or other advanced materials applications. isotope.com

Q & A

Q. What are the key synthetic routes for Dimethyl-d₆-amine hydrochloride, and how do reaction conditions affect isotopic purity?

Dimethyl-d₆-amine hydrochloride is typically synthesized via nucleophilic substitution or reductive amination using deuterated precursors. For example, amination of 3-chloro-1-phenyl-1-propanone with deuterated dimethylamine under controlled pH (acidic conditions) yields the deuterated product . Isotopic purity (>97 atom % D) depends on strict anhydrous conditions and the use of deuterium-enriched reagents to minimize proton exchange. Post-synthesis purification via recrystallization in deuterated solvents (e.g., D₂O) ensures minimal isotopic scrambling .

Q. How does deuterium labeling in Dimethyl-d₆-amine hydrochloride influence its physicochemical properties compared to the non-deuterated form?

Deuterium substitution alters bond strength (C–D vs. C–H) and molecular mass, affecting properties such as:

- Melting point : Dimethyl-d₆-amine hydrochloride (171°C) vs. non-deuterated form (166–168°C) .

- Reaction kinetics : Slower metabolic degradation due to the kinetic isotope effect, enhancing stability in tracer studies .

- Solubility : Reduced solubility in non-polar solvents due to increased molecular mass .

Q. What analytical techniques are recommended for characterizing isotopic purity and structural integrity of Dimethyl-d₆-amine hydrochloride?

- NMR spectroscopy : ¹H NMR (absence of proton signals at δ 2.2–2.5 ppm confirms deuterium substitution) and ²H NMR (quantifies isotopic enrichment) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) detects isotopic peaks (e.g., m/z 46.07 for [C₂D₆NH₂]⁺) and verifies >97% deuterium incorporation .

- Elemental analysis : Confirms Cl⁻ content (theoretical 19.7%) and C/N/D ratios .

Advanced Research Questions

Q. What strategies can mitigate isotopic scrambling during the synthesis of Dimethyl-d₆-amine hydrochloride under acidic conditions?

Isotopic scrambling often occurs via proton exchange in aqueous or protic environments. Mitigation strategies include:

Q. How can researchers resolve discrepancies in reported reaction yields for Dimethyl-d₆-amine hydrochloride synthesis across different studies?

Yield discrepancies (e.g., 65–85%) often stem from variations in:

- Deuterium source purity : Lower-purity D₂O or dimethylamine-d₆ reduces effective isotopic incorporation .

- Workup protocols : Incomplete removal of by-products (e.g., NH₄Cl) during filtration can inflate yield measurements . To standardize results, use internal standards (e.g., deuterated benzene) for yield calibration and validate purity via orthogonal methods (NMR + MS) .

Q. What are the challenges in quantifying Dimethyl-d₆-amine hydrochloride in complex biological matrices, and how can they be addressed?

Challenges include:

- Matrix interference : Co-eluting metabolites in serum/plasma can mask target signals. Use solid-phase extraction (SPE) with mixed-mode sorbents (e.g., C18/SCX) to isolate the compound .

- Low abundance : Enhance sensitivity via derivatization (e.g., dansyl chloride for fluorescence detection) or isotope dilution assays with ¹³C-labeled internal standards .

Q. How can computational modeling predict the metabolic pathways of Dimethyl-d₆-amine hydrochloride in vivo?

Tools like PISTACHIO and REAXYS databases simulate deuterium retention during metabolic reactions. For example:

- Predict N-demethylation pathways using density functional theory (DFT) to compare activation energies of C–D vs. C–H bond cleavage .

- Validate models with in vitro hepatocyte assays, monitoring deuterium loss via LC-MS .

Data Contradiction Analysis

Q. Why do some studies report conflicting bioactivity data for deuterated vs. non-deuterated dimethylamine derivatives?

Contradictions arise from:

- Deuterium positioning : Partial deuteration (e.g., methyl vs. amine groups) alters binding affinity to targets like monoamine transporters .

- Experimental design : Differences in cell lines (e.g., HEK-293 vs. neuronal primary cultures) or assay pH (affecting ionization states) impact activity measurements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.